molecular formula C9H7NO3 B12454364 3-Oxoindoline-2-carboxylic acid

3-Oxoindoline-2-carboxylic acid

Cat. No.: B12454364
M. Wt: 177.16 g/mol
InChI Key: QITAIBJUYYDJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxoindoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a keto group at the third position and a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxoindoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the reaction of isatin with malonic acid in the presence of a base, followed by decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Oxoindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-oxoindoline-2-carboxylate derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxyindoline-2-carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 3-Oxoindoline-2-carboxylate derivatives.

    Reduction: 3-Hydroxyindoline-2-carboxylic acid.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxoindoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxoindoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxylic acid: Another indole derivative with similar structural features.

    Isatin: A precursor in the synthesis of 3-Oxoindoline-2-carboxylic acid.

Uniqueness

This compound is unique due to its specific functional groups (keto and carboxylic acid) that allow for diverse chemical modifications and reactions. This versatility makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-oxo-1,2-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,7,10H,(H,12,13)

InChI Key

QITAIBJUYYDJSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.